molecular formula C21H20FN5O2 B6927633 N-[4-(cyclopentylcarbamoyl)phenyl]-2-(4-fluorophenyl)triazole-4-carboxamide

N-[4-(cyclopentylcarbamoyl)phenyl]-2-(4-fluorophenyl)triazole-4-carboxamide

Cat. No.: B6927633
M. Wt: 393.4 g/mol
InChI Key: FHNKXRAKJOKJAU-UHFFFAOYSA-N
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Description

N-[4-(cyclopentylcarbamoyl)phenyl]-2-(4-fluorophenyl)triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a cyclopentylcarbamoyl group, and a fluorophenyl group

Properties

IUPAC Name

N-[4-(cyclopentylcarbamoyl)phenyl]-2-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c22-15-7-11-18(12-8-15)27-23-13-19(26-27)21(29)25-17-9-5-14(6-10-17)20(28)24-16-3-1-2-4-16/h5-13,16H,1-4H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNKXRAKJOKJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=NN(N=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclopentylcarbamoyl)phenyl]-2-(4-fluorophenyl)triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Introduction of the cyclopentylcarbamoyl group: This step involves the reaction of the triazole intermediate with cyclopentyl isocyanate under mild conditions.

    Attachment of the fluorophenyl group: The final step involves the coupling of the triazole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclopentylcarbamoyl)phenyl]-2-(4-fluorophenyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antifungal, and antibacterial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(cyclopentylcarbamoyl)phenyl]-2-(4-fluorophenyl)triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, inhibiting its activity or modulating its function. The triazole ring and the fluorophenyl group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(cyclopentylcarbamoyl)phenyl]-2-(4-chlorophenyl)triazole-4-carboxamide
  • N-[4-(cyclopentylcarbamoyl)phenyl]-2-(4-bromophenyl)triazole-4-carboxamide
  • N-[4-(cyclopentylcarbamoyl)phenyl]-2-(4-methylphenyl)triazole-4-carboxamide

Uniqueness

N-[4-(cyclopentylcarbamoyl)phenyl]-2-(4-fluorophenyl)triazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

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